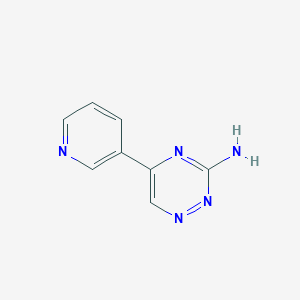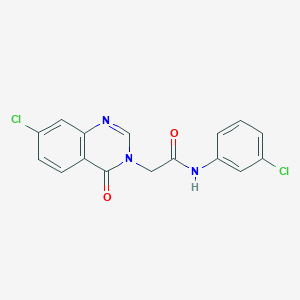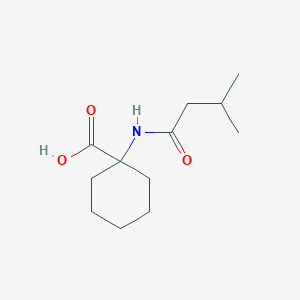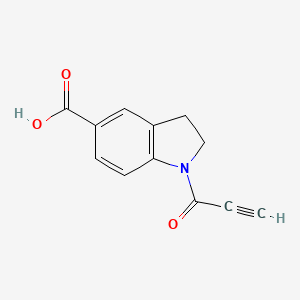
5-(pyridin-3-yl)-1,2,4-triazin-3-amine
Descripción general
Descripción
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine, also known as “5-PTA”, is an organic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a catalyst, and a ligand. This compound is also used in the synthesis of other compounds, as well as in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
5-PTA has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as heterocyclic compounds. It can also be used as a catalyst in the synthesis of pharmaceuticals. Additionally, 5-PTA is used as a ligand in the synthesis of metal complexes. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-PTA is not fully understood. However, it is believed that 5-PTA acts as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PTA have not been studied in detail. However, it is known that 5-PTA can act as a ligand to form metal complexes, which can then be used in various reactions. Additionally, 5-PTA is believed to act as a catalyst in the synthesis of pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-PTA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is a versatile compound that can be used in a variety of ways. However, there are also some limitations. For example, 5-PTA is a reactive compound, and it can react with other compounds in the lab, which can lead to unwanted side reactions. Additionally, 5-PTA is a toxic compound, and it should only be used in a well-ventilated area.
Direcciones Futuras
The potential future directions for 5-PTA are numerous. One potential direction is the development of new methods for the synthesis of 5-PTA. Additionally, the mechanism of action of 5-PTA and its biochemical and physiological effects could be studied in greater detail. Additionally, 5-PTA could be used in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 5-PTA could be used in the development of new catalysts and ligands.
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)


![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)

![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)